molecular formula C9H16F2N2 B13364183 (R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Cat. No.: B13364183
M. Wt: 190.23 g/mol
InChI Key: AMFUYLGGRMKMSG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3,3-Difluoro-8-azaspiro[45]decan-1-amine is a chiral amine compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine typically involves the use of transaminase enzymes in a biocatalytic process. This method is favored for its enantioselectivity and mild reaction conditions. The process involves the transamination of a suitable precursor, often under continuous flow conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow-mode synthesis using transaminase biocatalysts. This method allows for the production of chiral amines with high enantiomeric excess and is scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce various reduced amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature allows for the exploration of enantioselective biological processes .

Medicine

In medicine, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is unique due to its difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to other spirocyclic amines. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery .

Properties

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m1/s1

InChI Key

AMFUYLGGRMKMSG-SSDOTTSWSA-N

Isomeric SMILES

C1CNCCC12CC(C[C@H]2N)(F)F

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.